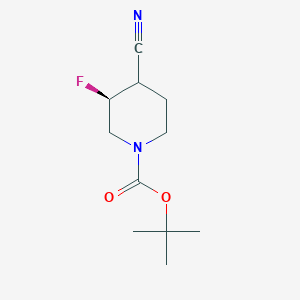
tert-Butyl(3S)-4-cyano-3-fluoropiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(3S)-4-cyano-3-fluoropiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a cyano group, and a fluorine atom attached to a piperidine ring. The tert-butyl group is known for its steric hindrance, which can influence the reactivity and stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(3S)-4-cyano-3-fluoropiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of amino alcohols.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Addition of the Cyano Group: The cyano group can be added through nucleophilic substitution reactions using cyanide salts.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tertiary butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl(3S)-4-cyano-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano or fluorine positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl(3S)-4-cyano-3-fluoropiperidine-1-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl(3S)-4-cyano-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The cyano and fluorine groups can participate in hydrogen bonding and electrostatic interactions, influencing the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-cyano-3-fluoropiperidine-1-carboxylate
- tert-Butyl 4-cyano-3-chloropiperidine-1-carboxylate
- tert-Butyl 4-cyano-3-bromopiperidine-1-carboxylate
Uniqueness
tert-Butyl(3S)-4-cyano-3-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s metabolic stability and lipophilicity, making it a valuable candidate for pharmaceutical applications.
Eigenschaften
Molekularformel |
C11H17FN2O2 |
|---|---|
Molekulargewicht |
228.26 g/mol |
IUPAC-Name |
tert-butyl (3S)-4-cyano-3-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C11H17FN2O2/c1-11(2,3)16-10(15)14-5-4-8(6-13)9(12)7-14/h8-9H,4-5,7H2,1-3H3/t8?,9-/m1/s1 |
InChI-Schlüssel |
KWHUKXJETDUQKF-YGPZHTELSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC([C@@H](C1)F)C#N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl3-fluoro-1,8-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B13068742.png)
![1-([1-(Bromomethyl)cyclopentyl]oxy)-3-methylcyclohexane](/img/structure/B13068753.png)
![3-(2-Methylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13068755.png)
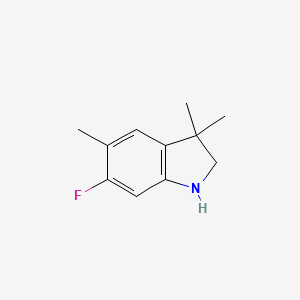
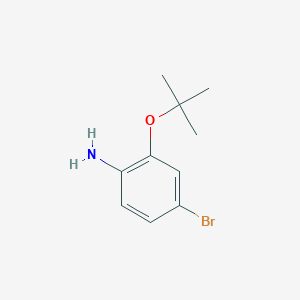
![2,2-dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide](/img/structure/B13068783.png)
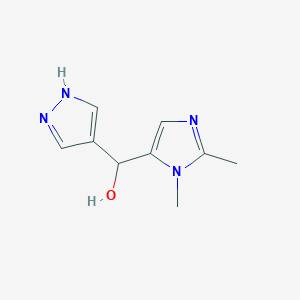
![2-cyano-3-[1-(2-cyanoethyl)-3-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13068795.png)
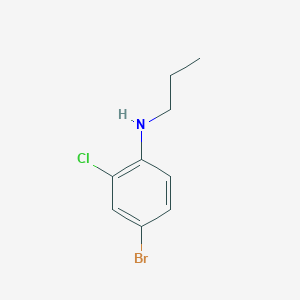


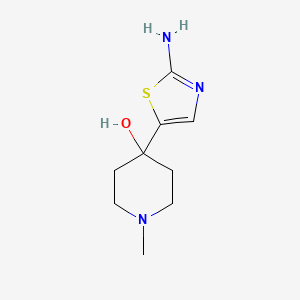
![(5S,8R,9R,10R,13S,14R)-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13068820.png)
